LogP and Polar Surface Area Comparison: Tetralin vs. Naphthyl Analog
The target compound exhibits a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 43.4 Ų [1]. In contrast, the direct naphthyl analog ethyl 4-(naphthalen-2-yl)-4-oxobutanoate (CAS 25370-42-7) has a computed XLogP3 of 3.4 and a TPSA of 43.4 Ų (identical TPSA due to same heteroatom count) [2]. The 0.3 log unit lower lipophilicity of the tetralin compound reflects the partial saturation of the fused ring, which can translate to measurably improved aqueous solubility and reduced non-specific protein binding in biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; TPSA = 43.4 Ų |
| Comparator Or Baseline | Ethyl 4-(naphthalen-2-yl)-4-oxobutanoate (CAS 25370-42-7): XLogP3 = 3.4; TPSA = 43.4 Ų |
| Quantified Difference | ΔXLogP3 = -0.3 (less lipophilic) |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, release 2019.06.18) |
Why This Matters
Lower lipophilicity often correlates with reduced off-target toxicity, lower metabolic clearance, and improved developability profiles, making the tetralin compound a more attractive starting point for oral drug discovery programs.
- [1] PubChem. Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate. Compound Summary CID 220097. https://pubchem.ncbi.nlm.nih.gov/compound/5333-98-2 View Source
- [2] PubChem. Ethyl 4-(naphthalen-2-yl)-4-oxobutanoate. Compound Summary CID 825419. https://pubchem.ncbi.nlm.nih.gov/compound/825419 View Source
